N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide
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Overview
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide” is a chemical compound that is part of the 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . It has a molecular weight of 174.1992 .
Synthesis Analysis
The synthesis of this compound involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale . It also highlights broad functional group tolerance . Another reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key elements. The 4-oxo-4H-pyrido[1,2-a]pyrimidine ring is a key component of the structure . More detailed information about the molecular structure may be available in specific databases or scientific literature .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can lead to a variety of derivatives. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .Scientific Research Applications
Herbicide Design and Plant Biology
- Herbicide Targeting Acetohydroxyacid Synthase : Pyrimidinylthiobenzoates, similar in structure to the specified compound, are important in developing herbicides targeting acetohydroxyacid synthase, a key enzyme in branched-chain amino acid biosynthesis. Techniques such as molecular docking and comparative molecular field analysis are used to identify bioactive conformations and improve herbicide design (He et al., 2007).
Biochemical Studies
- Binding with Bovine Serum Albumin : Compounds structurally related to the specified chemical have been studied for their interactions with bovine serum albumin, using techniques like fluorescence and UV–vis spectral studies. This research is significant for understanding the binding dynamics of such compounds in biological systems (Meng et al., 2012).
Antimicrobial Research
- Antibacterial Activity : Compounds containing the sulfamoylbenzamide moiety, similar to the specified chemical, show potential as antibacterial agents. The synthesis of novel heterocyclic compounds with a sulfonamido moiety, and their evaluation for antibacterial activity, is an area of ongoing research (Azab et al., 2013).
Pharmacological Research
- Cancer Treatment : Research into compounds structurally similar to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide reveals their potential as anticancer agents. For instance, a kinesin spindle protein inhibitor showing promising biochemical potency has been developed (Theoclitou et al., 2011).
Chemical Structure and Properties Analysis
Crystal Structure and Molecular Docking Studies : Understanding the crystal structure of related compounds provides insights into their potential applications. Studies involving density functional theory and Hirshfeld surface analysis help clarify molecular interactions and structural properties (Huang et al., 2020).
Nonlinear Optical Studies and Spectroscopic Analysis : Analyzing the nonlinear optical properties and spectroscopic behavior of derivatives can lead to applications in material science and photonics. Studies involving DFT calculations and experimental characterization shed light on these properties (Shahid et al., 2018).
Future Directions
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(7-5-12)26(18,24)25/h3-9H,1-2H3,(H,20,22)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQFSXEBZOKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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